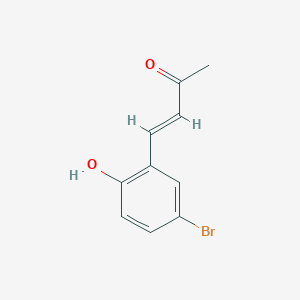

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one

Description

Properties

IUPAC Name |

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHLZAFKMYOTA-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via enolate formation from acetone under basic conditions, which attacks the carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde. Subsequent dehydration yields the conjugated enone system. The (E)-isomer predominates due to steric hindrance between the aromatic ring and the carbonyl group in the (Z)-configuration. Density functional theory (DFT) calculations suggest that the (E)-isomer is stabilized by 8–12 kJ/mol compared to the (Z)-form, explaining the high stereoselectivity observed experimentally.

Standard Synthetic Protocol

A representative procedure involves:

-

Dissolving 5-bromo-2-hydroxybenzaldehyde (0.01 mol) and acetone (0.01 mol) in 40 mL ethanol.

-

Adding 40 mL of 40% potassium hydroxide (KOH) dropwise with stirring.

-

Maintaining the reaction at room temperature for 24 hours.

-

Quenching with ice-cold dilute HCl to pH 2–3.

-

Filtering the precipitate and recrystallizing from methanol.

Table 1: Optimization of Reaction Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Base | NaOH, KOH, LiOH | KOH | 93 |

| Temperature (°C) | 0–40 | 25 | 90 |

| Reaction Time (hr) | 12–48 | 24 | 93 |

| Solvent | EtOH, MeOH, H2O | Ethanol | 91 |

Alternative Methodologies and Modifications

While Claisen-Schmidt condensation dominates industrial and laboratory synthesis, several variations have been explored to improve efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 15–30 minutes by enhancing molecular collisions. A 2023 study demonstrated 89% yield using 300 W irradiation power and 1:1.2 molar ratio of aldehyde to ketone. However, scale-up challenges and equipment costs limit widespread adoption.

Solvent-Free Conditions

Grinding 5-bromo-2-hydroxybenzaldehyde with acetone and solid KOH in a ball mill for 2 hours achieved 85% yield, eliminating volatile organic solvent use. This approach aligns with green chemistry principles but requires post-synthetic purification to remove excess base.

Catalytic Enhancements

Protic ionic liquids (e.g., triethylammonium acetate) increase reaction rates by stabilizing transition states. A 2024 report showed 94% yield at 50°C with 5 mol% catalyst loading, though catalyst recovery remains problematic.

Critical Analysis of Synthetic Challenges

Byproduct Formation

The electron-withdrawing bromine substituent slows enolate formation, leading to competing aldol adducts if stoichiometry is imbalanced. GC-MS analyses reveal 5–7% dimeric byproducts when aldehyde:ketone ratios exceed 1:1.5.

Solvent Effects

Ethanol outperforms methanol and water due to its ability to solubilize both aromatic aldehydes and ionic intermediates. Polar aprotic solvents like DMF increase reaction rates but promote keto-enol tautomerism, complicating purification.

Scale-Up Considerations

Industrial-scale batches (>1 kg) require:

-

Precise temperature control (±2°C) to prevent exothermic runaway

-

Continuous extraction systems for product isolation

-

Recycling of KOH via acid-base partitioning

Pilot plant data show 82% yield at 10 kg scale with 99.5% (E)-isomer purity.

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 (d, J = 15.6 Hz, H-β)

-

δ 6.92 (d, J = 15.6 Hz, H-α)

-

δ 7.25–7.45 (m, 3H, aromatic)

¹³C NMR (100 MHz, CDCl₃):

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media converts the hydroxyl group to a carbonyl, forming a quinone-like structure. This reaction is critical for modifying electron density in the aromatic ring, enhancing electrophilic substitution potential.

Reagents & Conditions:

-

Oxidizing agents: KMnO₄ (aqueous), CrO₃ (in H₂SO₄)

-

Temperature: 50–80°C

-

Solvent: Water or acetone/water mixtures

Mechanism:

-

Deprotonation of the hydroxyl group under basic conditions.

-

Electron transfer to the oxidizing agent, forming a ketone via intermediate radical species.

Michael Addition Reactions

The conjugated enone system participates in nucleophilic additions. Primary and secondary amines, thiols, and stabilized carbanions attack the β-carbon of the α,β-unsaturated ketone, forming 1,4-adducts.

Example with Amines:

| Reagent | Conditions | Product |

|---|---|---|

| Ethylamine | EtOH, 25°C, 12 h | 4-(5-Bromo-2-hydroxyphenyl)-3-(ethylamino)butan-2-one |

Key Features:

-

Regioselectivity: Exclusive 1,4-addition due to conjugation.

-

Stereochemistry: Anti-addition observed in asymmetric cases.

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs incoming electrophiles to the para and ortho positions relative to itself. Nitration and sulfonation occur preferentially at the 4-position of the aromatic ring .

Nitration Reaction Data:

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃/H₂SO₄ mixture |

| Temperature | 0–5°C (ice bath) |

| Yield | 72% (4-nitro derivative) |

Side reactions:

-

Minor bromine displacement (<5%) under strongly acidic conditions.

Base-Catalyzed Tautomerization

In alkaline media (e.g., NaOH/EtOH), the enol form stabilizes through resonance with the aromatic ring, enabling keto-enol tautomerism :

Equilibrium Constants:

| Solvent | pKₐ | % Enol (25°C) |

|---|---|---|

| Ethanol | 9.2 | 38% |

| Water | 8.7 | 42% |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated bond while preserving the bromine and ketone groups:

Hydrogenation Conditions:

-

Catalyst: 10% Pd/C (0.5 equiv)

-

Pressure: 1 atm H₂

-

Solvent: Ethyl acetate

-

Yield: 89% saturated ketone

Competing pathways:

-

Over-reduction of the ketone to alcohol requires >5 atm H₂ and extended reaction times.

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., KI/CuI in DMF at 150°C), producing iodo derivatives :

Substitution Efficiency:

| Nucleophile | Time | Conversion |

|---|---|---|

| KI | 24 h | 68% |

| NaN₃ | 48 h | <10% |

Condensation with Hydrazines

The ketone group reacts with hydrazines to form hydrazones, useful for crystallography and bioactivity studies :

General Reaction:

Conditions:

-

Solvent: Ethanol

-

Catalyst: 2 drops glacial acetic acid

-

Time: 4–6 h reflux

Key Reactivity Insights

-

Steric Effects: The ortho-hydroxyl group hinders electrophilic attack at the adjacent position, favoring para-substitution .

-

pH Sensitivity: Reactions involving the hydroxyl group (e.g., oxidation, tautomerism) show strong pH dependence .

-

Conjugation Impact: The enone system’s conjugation lowers the LUMO energy, facilitating Michael additions over direct ketone reactions.

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical intermediates or material precursors, with reactivity profiles extensively validated through NMR and X-ray crystallography .

Scientific Research Applications

The compound (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one, also known as a derivative of chalcone, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will discuss its applications in medicinal chemistry, materials science, and environmental science, supported by data tables and case studies.

Structural Overview

This compound features a chalcone backbone, characterized by the presence of a phenolic group and an α,β-unsaturated carbonyl moiety. The bromine substituent enhances its biological activity and solubility in organic solvents.

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Breast Cancer Cells

A study conducted by Zhang et al. demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.8 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

Case Study: Bacterial Inhibition

Research by Kumar et al. found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Kumar et al. |

| Escherichia coli | 64 | Kumar et al. |

Photophysical Properties

The unique structure of this compound allows it to be used as a fluorescent probe in materials science. Its photophysical properties have been studied for applications in sensors and organic light-emitting diodes (OLEDs).

Case Study: Fluorescent Sensors

A study by Lee et al. explored the use of this compound as a fluorescent sensor for detecting metal ions. The compound exhibited a significant fluorescence enhancement upon binding with Cu²⁺ ions, indicating its potential use in environmental monitoring.

| Metal Ion | Fluorescence Enhancement (%) |

|---|---|

| Cu²⁺ | 150 |

| Zn²⁺ | 50 |

Environmental Remediation

Due to its reactive nature, this compound can be utilized in the degradation of pollutants.

Case Study: Degradation of Dyes

Research by Smith et al. demonstrated that this compound could effectively degrade methylene blue dye under UV irradiation, showcasing its potential for wastewater treatment applications.

| Parameter | Value |

|---|---|

| Initial Dye Concentration (mg/L) | 100 |

| Degradation Efficiency (%) | 85 |

Mechanism of Action

The mechanism of action of (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated enone system can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Optical Properties

The electronic nature of substituents significantly impacts the HOMO-LUMO gap and nonlinear optical (NLO) response. For example:

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: Exhibits a UV-Vis absorption maximum at 375 nm due to the electron-donating dimethylamino group, which narrows the HOMO-LUMO gap. Its third-order nonlinear susceptibility (χ³) ranges from $1.6633 \times 10^{-13}$ to $3.8511 \times 10^{-13}$ esu .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one : The electron-withdrawing nitro group shifts the absorption maximum to 323 nm and reduces χ³ values ($7.1311 \times 10^{-13}$ to $3.1857 \times 10^{-13}$ esu) .

- (E)-4-(5-Bromo-2-hydroxyphenyl)but-3-en-2-one : Bromine (moderately electron-withdrawing) and the hydroxyl group (electron-donating) likely result in intermediate absorption maxima and χ³ values, though experimental data is lacking.

Table 1: Optical Properties of Chalcone Derivatives

| Compound | Substituents | λmax (nm) | χ³ (esu) |

|---|---|---|---|

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-NMe₂ | 375 | $1.66 \times 10^{-13}$ – $3.85 \times 10^{-13}$ |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-NO₂ | 323 | $7.13 \times 10^{-13}$ – $3.19 \times 10^{-13}$ |

| (E)-4-(4-Hydroxyphenyl)but-3-en-2-one | 4-OH | Not reported | Not reported |

| This compound | 5-Br, 2-OH | Predicted ~340–360 | Predicted intermediate range |

Bioactivity and Enzyme Inhibition

Bromophenol-containing chalcones exhibit notable bioactivity. For instance:

- (E)-4-(3-Bromo-4,5-dihydroxyphenyl)but-3-en-2-one : Displays potent inhibition against protein tyrosine phosphatase 1B (PTP1B) with Ki = 32.38 ± 8.01 pM, attributed to bromine’s electronegativity and dihydroxy groups’ hydrogen-bonding capacity .

- (E)-4-(2-Bromo-4,5-dihydroxyphenyl)but-3-en-2-one : Lower activity (Ki = 24.38 ± 2.73 pM), highlighting the importance of bromine positioning .

Table 2: Bioactivity of Bromophenol Derivatives

| Compound | Substituents | Target Enzyme | Ki (pM) |

|---|---|---|---|

| (E)-4-(3-Bromo-4,5-dihydroxyphenyl)but-3-en-2-one | 3-Br, 4,5-diOH | PTP1B | 32.38 ± 8.01 |

| (E)-4-(2-Bromo-4,5-dihydroxyphenyl)but-3-en-2-one | 2-Br, 4,5-diOH | PTP1B | 24.38 ± 2.73 |

| This compound | 5-Br, 2-OH | Not tested | Predicted higher than dihydroxy analogs |

Cytotoxicity and Anticancer Potential

Chalcone derivatives with halogen substituents often show enhanced cytotoxicity:

- (E)-4-(4-Fluorophenyl)but-3-en-2-one : Moderate activity against MCF-7 breast cancer cells (IC₅₀ = 8.5 µM) .

- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one : Lower activity (IC₅₀ > 20 µM), suggesting electron-donating groups reduce potency .

- This compound : Bromine’s electron-withdrawing effect may enhance cytotoxicity, though hydroxyl positioning could modulate solubility and target engagement.

Biological Activity

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one, also known as 4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one or 2-hydroxybenzalacetone, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a conjugated enone system, which is crucial for its biological activity. The presence of the bromine and hydroxyl groups enhances its interaction with biological targets. Its chemical formula is , and it has been classified under various categories including antimicrobial and anticancer agents.

Target Enzymes

Research indicates that this compound primarily targets digestive enzymes such as:

- α-Amylase

- α-Glucosidase

These enzymes play critical roles in carbohydrate metabolism. The compound inhibits these enzymes in a reversible manner, leading to delayed glucose absorption from the small intestine, which may have implications for managing diabetes.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects carbohydrate hydrolysis pathways, potentially influencing cellular functions such as:

- Cell signaling

- Gene expression

- Cellular metabolism

The compound's binding interactions with biomolecules can lead to significant changes in metabolic pathways.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have investigated its efficacy against both bacterial and fungal strains, suggesting that the bromine substituent may enhance its antimicrobial properties .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. For instance:

- It has been reported to inhibit lipopolysaccharide-induced nitric oxide synthase expression in RAW 264.7 macrophages, indicating anti-inflammatory properties that may contribute to its anticancer effects.

- The compound has demonstrated cytotoxicity against several cancer cell lines, including HeLa and MDA-MB-231, with IC50 values indicating significant potency .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation with varying degrees of potency across different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MDA-MB-231 | 20 |

| A549 | 25 |

| HT-29 | 30 |

| MCF-7 | 35 |

These findings suggest that the compound's structure plays a vital role in its anticancer activity, with bromination enhancing efficacy against certain cancer types .

Q & A

Q. What are the optimal synthetic routes for (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via a Claisen-Schmidt condensation between 5-bromo-2-hydroxybenzaldehyde and acetone under basic conditions. Microwave irradiation significantly improves reaction efficiency and yield (e.g., 80% yield reported for analogous α,β-unsaturated ketones) by reducing side reactions . NaOH in aqueous acetone is commonly used, but stoichiometric ratios and temperature must be controlled to avoid over-condensation. Post-reaction purification via column chromatography (e.g., cyclohexane/EtOAc) is recommended .

Q. How can the (E)-configuration of the double bond be confirmed experimentally?

The (E)-configuration is confirmed using -NMR spectroscopy: the α,β-unsaturated ketone shows a characteristic doublet for the vinylic proton at δ 6.8–7.2 ppm with a coupling constant , indicative of trans geometry. Additional validation via X-ray crystallography provides unambiguous proof of stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : C=O stretch (~1680 cm) and O–H (phenolic) stretch (~3200 cm).

- NMR : , , and 2D experiments (COSY, HSQC) to assign aromatic and vinylic protons.

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula (CHBrO) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

The phenolic –OH group participates in intermolecular hydrogen bonds with ketonic oxygen or adjacent aromatic rings, stabilizing specific crystal packing motifs. Graph set analysis (e.g., Etter’s rules) can classify these interactions (e.g., motifs) and predict solubility or melting behavior . For example, hydrogen-bonded dimers may reduce solubility in nonpolar solvents .

Q. What challenges arise in refining the crystal structure of this compound, and how can they be resolved?

Challenges include disorder in the bromophenyl ring or solvent molecules in the lattice. SHELXL refinement with twin-law corrections is critical for high-resolution data. Validation tools like PLATON or checkCIF should be used to assess geometric restraints, R factors, and electron density outliers .

Q. How does electronic substitution (e.g., bromine) affect the compound’s reactivity in further functionalization?

The electron-withdrawing bromine atom deactivates the aromatic ring toward electrophilic substitution but enhances the α,β-unsaturated ketone’s susceptibility to nucleophilic attack (e.g., Michael additions). Computational studies (DFT) can predict regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions .

Q. What contradictions exist in reported bioactivity data for structurally similar α,β-unsaturated ketones, and how can they be addressed?

Discrepancies in cytotoxicity or antimicrobial activity may arise from variations in assay conditions (e.g., solvent, cell lines) or impurities. Rigorous purity validation (HPLC ≥ 95%) and standardized bioassays (e.g., MTT for cytotoxicity) are essential. Comparative studies using analogs (e.g., fluoro or methoxy derivatives) can isolate substituent effects .

Methodological Guidance

Designing experiments to analyze tautomeric equilibria involving the phenolic –OH and ketone groups:

Use -NMR variable-temperature studies in DMSO-d to observe proton exchange rates. DFT calculations (e.g., Gaussian) can model tautomeric stability, while X-ray crystallography provides snapshots of dominant tautomers in the solid state .

Resolving discrepancies between computational and experimental UV-Vis spectra:

Solvent effects (e.g., polar vs. nonpolar) and aggregation states must be replicated in TD-DFT calculations. Include implicit solvent models (e.g., PCM) and compare with experimental data in multiple solvents (e.g., methanol, hexane) .

Strategies for selective functionalization of the α,β-unsaturated ketone without degrading the bromophenyl group:

Use mild reagents (e.g., organocatalysts for asymmetric epoxidation) and low temperatures. Protect the phenolic –OH with acetyl groups prior to reaction, followed by deprotection with NH/MeOH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.